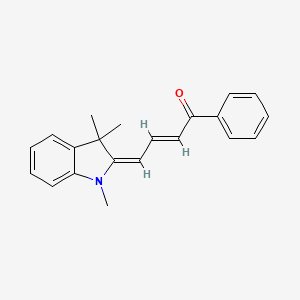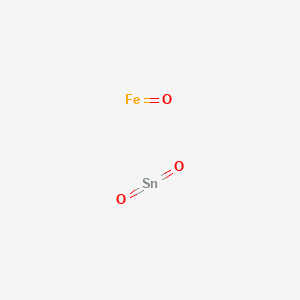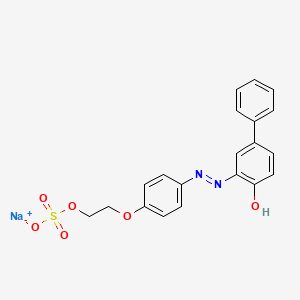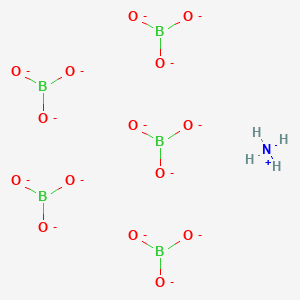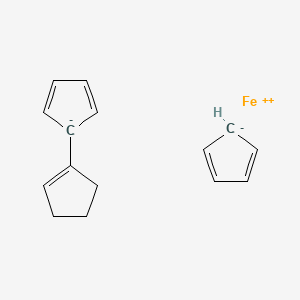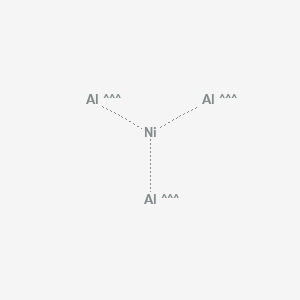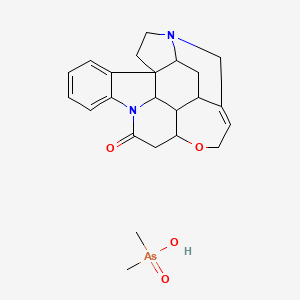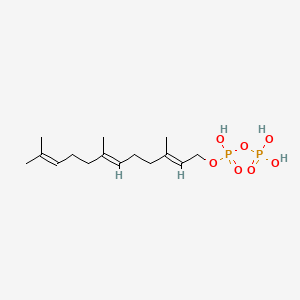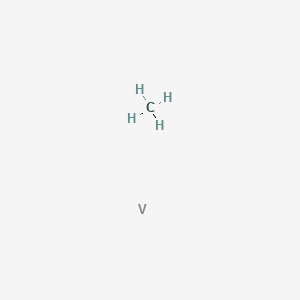
Cupric cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cupric Cyanide, also known as Copper (I) Cyanide or Cuprous Cyanide, is an inorganic compound with the formula CuCN . This off-white solid occurs in two polymorphs; impure samples can be green due to the presence of Cu (II) impurities . The compound is useful as a catalyst, in electroplating copper, and as a reagent in the preparation of nitriles .
Synthesis Analysis
Cupric Cyanide is synthesized by treating potassium ferrocyanide with sulfuric acid . A solution of sodium cyanide in water is added and the mixture is stirred . The precipitation properties of Cu (CN) 43− can assist in the removal of CN − .Molecular Structure Analysis
Copper cyanide is a coordination polymer. It exists in two polymorphs both of which contain - [Cu-CN]- chains made from linear copper (I) centres linked by cyanide bridges . In both polymorphs, the copper to carbon and copper to nitrogen bond lengths are 1.85 Å and bridging cyanide groups show head-to-tail disorder .Chemical Reactions Analysis
Copper cyanide is insoluble in water but rapidly dissolves in solutions containing CN − to form [Cu(CN) 3] 2− and [Cu(CN) 4] 3− . The formation of copper and silver cyanide complexes affects the gold recovery in both the cyanide leaching process as well as the purification and refining stages .Physical And Chemical Properties Analysis
Cupric Cyanide has a molar mass of 89.563 g/mol . It appears as an off-white or pale yellow powder . It has a density of 2.92 g/cm 3 and a melting point of 474 °C . It is insoluble in water, ethanol, and cold dilute acids; but soluble in NH 3, KCN .Safety And Hazards
Direcciones Futuras
The industry has been adjusting its methods for the extraction of gold, by utilizing more efficient processes and technologies . Often, gold may be found in conjunction with copper and silver in ores and concentrates . Hence, the application of cyanide to these types of ores can present some difficulty, as the diversity of minerals found within these ores can cause the application of cyanidation to become more complicated .
Propiedades
Número CAS |
14763-77-0 |
|---|---|
Nombre del producto |
Cupric cyanide |
Fórmula molecular |
C2CuN2 |
Peso molecular |
115.5808 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



